1-(2,5-Difluorophenyl)-2-nitroethanone
Description
1-(2,5-Difluorophenyl)-2-nitroethanone is a fluorinated nitroacetophenone derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 5-positions and a nitro (-NO₂) group attached to the ethanone moiety. The nitro and fluorine substituents confer distinct electronic and steric properties, influencing reactivity, stability, and biological activity.
Properties
Molecular Formula |
C8H5F2NO3 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-2-nitroethanone |
InChI |
InChI=1S/C8H5F2NO3/c9-5-1-2-7(10)6(3-5)8(12)4-11(13)14/h1-3H,4H2 |
InChI Key |
WKEFFFBJQFFIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The following table compares key attributes of 1-(2,5-Difluorophenyl)-2-nitroethanone with related compounds:
*Estimated based on structural analogs.
Key Observations:
- Fluorine Substitution : Difluoro substitution at the 2,5-positions (target) vs. 3,5-positions () alters steric hindrance and electronic distribution, affecting solubility and melting points.
- Safety Profile : Nitro-containing compounds (e.g., ) often require stringent handling (e.g., P261: avoid dust inhalation), whereas hydroxy- or methoxy-substituted analogs are less hazardous .
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